molecular formula C7H13ClO3 B12524544 (2S)-1-Chloro-3-hydroxypropan-2-yl butanoate CAS No. 653570-62-8

(2S)-1-Chloro-3-hydroxypropan-2-yl butanoate

Cat. No.: B12524544
CAS No.: 653570-62-8
M. Wt: 180.63 g/mol
InChI Key: XQHPGHTXEJJZRL-ZCFIWIBFSA-N
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Description

(2S)-1-Chloro-3-hydroxypropan-2-yl butanoate is an organic compound that belongs to the class of esters Esters are characterized by the presence of a carbonyl group adjacent to an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-Chloro-3-hydroxypropan-2-yl butanoate typically involves the esterification of (2S)-1-chloro-3-hydroxypropan-2-ol with butanoic acid. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-Chloro-3-hydroxypropan-2-yl butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-1-Chloro-3-hydroxypropan-2-yl butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of fragrances and flavoring agents due to its ester functional group.

Mechanism of Action

The mechanism of action of (2S)-1-Chloro-3-hydroxypropan-2-yl butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in the presence of esterases, resulting in the release of the corresponding alcohol and acid. This hydrolysis reaction is crucial for its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Ethyl butanoate: Another ester with a similar structure but different alkyl group.

    Methyl butanoate: Similar ester with a methyl group instead of a chloro-hydroxypropyl group.

    Butyl acetate: An ester with a similar carbon chain length but different functional groups.

Uniqueness

(2S)-1-Chloro-3-hydroxypropan-2-yl butanoate is unique due to the presence of both a chlorine atom and a hydroxyl group on the propyl chain

Properties

CAS No.

653570-62-8

Molecular Formula

C7H13ClO3

Molecular Weight

180.63 g/mol

IUPAC Name

[(2S)-1-chloro-3-hydroxypropan-2-yl] butanoate

InChI

InChI=1S/C7H13ClO3/c1-2-3-7(10)11-6(4-8)5-9/h6,9H,2-5H2,1H3/t6-/m1/s1

InChI Key

XQHPGHTXEJJZRL-ZCFIWIBFSA-N

Isomeric SMILES

CCCC(=O)O[C@@H](CO)CCl

Canonical SMILES

CCCC(=O)OC(CO)CCl

Origin of Product

United States

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